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Introduction: The Enduring Promise of
Quinazolinones in Antimicrobial Drug Discovery
The quinazolinone scaffold, a fused heterocyclic system of a benzene ring and a pyrimidine

ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have garnered

significant attention due to their broad spectrum of pharmacological activities, including

anticancer, anti-inflammatory, anticonvulsant, and, most notably, antimicrobial properties.[1][2]

[3] The rise of multidrug-resistant (MDR) pathogens has created an urgent need for novel

antimicrobial agents, and quinazolinones have emerged as a promising class of compounds to

address this challenge.[4]

This guide provides a comprehensive overview of the preparation of antimicrobial

quinazolinone derivatives, intended for researchers, scientists, and drug development

professionals. We will delve into the synthetic strategies, provide detailed experimental

protocols, and outline the methodologies for evaluating their antimicrobial efficacy.

Strategic Approaches to Quinazolinone Synthesis
The synthesis of the quinazolinone core can be achieved through various methods, with the

choice of strategy often depending on the desired substitution pattern and the availability of

starting materials.[5][6]
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A cornerstone in quinazolinone synthesis is the Niementowski reaction, which involves the

condensation of anthranilic acid with an amide.[3] A widely adopted and versatile approach

involves the use of a benzoxazinone intermediate. This method typically starts with the

acylation of anthranilic acid, followed by cyclization to the benzoxazinone, which then reacts

with a primary amine to yield the desired 2,3-disubstituted quinazolinone.[5][7]

Modern synthetic chemistry has introduced more efficient methodologies, such as microwave-

assisted synthesis, which can significantly reduce reaction times and improve yields.[8]

Experimental Protocols: Synthesis of Antimicrobial
Quinazolinone Derivatives
The following protocols provide step-by-step procedures for the synthesis of two representative

classes of antimicrobial quinazolinone derivatives.

Protocol 1: Synthesis of 2-Phenyl-3-(substituted)-
quinazolin-4(3H)-ones
This protocol outlines a common route to synthesize 2-phenyl-3-substituted quinazolinones, a

class of compounds that has shown significant antimicrobial activity.[6][9]

Workflow for the Synthesis of 2-Phenyl-3-(substituted)-quinazolin-4(3H)-ones
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Step 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one

Step 2: Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one

Step 3: Synthesis of 3-(Arylideneamino)-2-phenylquinazolin-4(3H)-ones
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Stirring at room temperature

Benzoyl Chloride Pyridine
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Reflux
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3-(Arylideneamino)-2-phenylquinazolin-4(3H)-one
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Caption: Synthetic workflow for 2-phenyl-3-(substituted)-quinazolin-4(3H)-ones.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b186767?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one[9]

In a round-bottom flask, dissolve anthranilic acid (0.1 mol) in pyridine (60 mL).

To this solution, add benzoyl chloride (0.2 mol) dropwise with stirring.

Continue stirring the mixture for 30 minutes at room temperature.

After the reaction is complete, pour the mixture into a 5% sodium bicarbonate solution.

The solid that separates is filtered, washed with water, and recrystallized from ethanol to

yield 2-phenyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one[6]

A mixture of 2-phenyl-4H-benzo[d][7][10]oxazin-4-one (from Step 1) and hydrazine hydrate is

refluxed in ethanol.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed

with cold ethanol, and dried to give 3-amino-2-phenylquinazolin-4(3H)-one.

Step 3: Synthesis of 3-(Arylideneamino)-2-phenylquinazolin-4(3H)-ones[6]

A mixture of 3-amino-2-phenylquinazolin-4(3H)-one (from Step 2) and a substituted

benzaldehyde is refluxed in ethanol.

The reaction is monitored by TLC.

After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed

with ethanol, and recrystallized to afford the final product.

Protocol 2: Synthesis of 6,8-Dibromo-2-methyl-3-
substituted-quinazolin-4(3H)-ones
This protocol describes the synthesis of quinazolinones with halogen substitutions on the

benzene ring, a structural feature often associated with enhanced antimicrobial activity.[7]
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Workflow for the Synthesis of 6,8-Dibromo-2-methyl-3-substituted-quinazolin-4(3H)-ones

Step 1: Synthesis of 6,8-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Step 2: Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one
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Caption: Synthetic workflow for 6,8-dibromo-2-methyl-3-substituted-quinazolin-4(3H)-ones.

Step 1: Synthesis of 6,8-Dibromo-2-methyl-4H-benzo[d][7][10]oxazin-4-one[7]

A mixture of methyl 3,5-dibromoanthranilate (0.01 mol) and acetic anhydride (0.01 mol) in 30

mL of ethanol is refluxed with stirring.

The reaction is monitored by TLC. After approximately 2 hours, the reaction should be

complete.

The ethanol is removed under reduced pressure, and the crude mixture is poured into 50 mL

of ice water.

The resulting precipitate is filtered, washed with water, and dried.

Step 2: Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one[7]

Equimolar amounts of 2-methyl-6,8-dibromo-4H-benzo[7][10]oxazin-4-one (from Step 1) and

hydrazine hydrate are refluxed in 30 mL of ethanol with stirring.

The reaction is monitored by TLC (approximately 3 hours).

The reaction mixture is then concentrated under reduced pressure.

The white precipitate formed is filtered, washed with distilled water, and recrystallized from

dimethylformamide (DMF) to yield the pure product.

Characterization of Synthesized Quinazolinone
Derivatives
The structural elucidation of the synthesized compounds is crucial and is typically achieved

through a combination of spectroscopic techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups

such as the C=O of the quinazolinone ring (typically around 1685 cm⁻¹), C=N (around 1633

cm⁻¹), and N-H stretches.[11][12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical

environment of protons and carbons, confirming the overall structure and substitution

pattern.[6][13]

Mass Spectrometry (MS): To determine the molecular weight of the compound and aid in

structural confirmation.[6]

Elemental Analysis: To determine the percentage composition of elements (C, H, N), which

should be in close agreement with the calculated values for the proposed structure.[13]

Protocol for Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized quinazolinone derivatives is primarily assessed by

determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a

widely accepted and standardized technique for this purpose.[10][14][15]

Workflow for Broth Microdilution MIC Assay

Preparation Serial Dilution and Inoculation Incubation and Reading

Prepare stock solutions of quinazolinone derivatives Prepare standardized bacterial inoculum (0.5 McFarland) Prepare 96-well microtiter plates with growth medium Perform two-fold serial dilutions of compounds in the plate

Inoculate each well with the standardized bacterial suspension

Include positive (bacteria only) and negative (medium only) controls

Incubate plates at 37°C for 18-24 hours

Visually inspect for turbidity or use a plate reader

Determine the lowest concentration with no visible growth (MIC)

Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth

microdilution method.
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Step-by-Step Broth Microdilution Protocol

Preparation of Test Compounds: Prepare stock solutions of the synthesized quinazolinone

derivatives, typically in dimethyl sulfoxide (DMSO). Further dilutions are made in a suitable

broth medium (e.g., Mueller-Hinton Broth for bacteria).[10]

Preparation of Inoculum: From a fresh 18-24 hour agar plate, select isolated colonies of the

test microorganism. Prepare a suspension in sterile saline or broth and adjust the turbidity to

match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

Plate Preparation and Serial Dilution:

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[10]

Add 100 µL of the 2x concentrated test compound to the first column of wells.

Perform a two-fold serial dilution by transferring 100 µL from the first column to the

second, and so on, down the plate. Discard 100 µL from the last column of the dilution

series.[10]

Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial

suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

Controls:

Growth Control: Wells containing broth and inoculum but no test compound.

Sterility Control: Wells containing only broth to check for contamination.

Incubation: Cover the plates and incubate at 37°C for 16-20 hours in ambient air.[15]

Reading and Interpretation of Results: The MIC is the lowest concentration of the

antimicrobial agent that completely inhibits visible growth of the microorganism.[4][14] The

results should be compared to those of standard control strains (e.g., Staphylococcus aureus

ATCC 29213, Escherichia coli ATCC 25922) to ensure the validity of the assay.[16][17]

Structure-Activity Relationship (SAR) Insights
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Structure-activity relationship studies are crucial for the rational design of more potent

antimicrobial quinazolinones. Key findings from various studies indicate that:

Substitutions at the 2 and 3-positions of the quinazolinone ring are critical for antimicrobial

activity.[13]

The presence of halogen atoms (e.g., bromine, chlorine) at the 6 and 8-positions can

enhance antimicrobial potency.[7][18]

The nature of the substituent on the phenyl ring at the 2-position can significantly influence

the activity spectrum.[13]

Data Presentation
The results of the antimicrobial screening are typically presented in a tabular format for easy

comparison of the activities of different derivatives against a panel of microorganisms.

Table 1: Example of MIC Data for Synthesized Quinazolinone Derivatives (µg/mL)

Compound
ID

R Group S. aureus B. subtilis E. coli
P.
aeruginosa

Q1 -H 64 128 >256 >256

Q2 4-Cl 16 32 128 256

Q3 4-NO₂ 8 16 64 128

Q4 2,4-diCl 4 8 32 64

Ciprofloxacin (Standard) 0.5 0.25 0.125 0.5

Conclusion
The quinazolinone scaffold continues to be a fertile ground for the discovery of novel

antimicrobial agents. The synthetic protocols and evaluation methodologies outlined in this

guide provide a solid foundation for researchers to design, synthesize, and test new derivatives

with improved potency and a broader spectrum of activity. A thorough understanding of the

synthetic chemistry, coupled with robust biological evaluation, is paramount in the quest to

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubs.vensel.org/index.php/jphchem/article/view/214
http://www.ijstr.org/final-print/oct2017/Synthesis-Of-3-substituted-6-8-dibromo-2-methyl-Quinazolin-43h-one-Derivatives-Via-6-8-dibromo-2-methyl-4h-benzo-d-13-oxazin-4-one.pdf
https://www.researchgate.net/publication/43048213_Novel_68-dibromo-43H-quinazolinone_derivatives_of_promising_anti-inflammatory_and_analgesic_properties
https://pubs.vensel.org/index.php/jphchem/article/view/214
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


develop the next generation of antimicrobial drugs to combat the growing threat of antibiotic

resistance.

References
Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
[Link]
Dehbi, O., et al. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular
Docking of New Quinazolinone-Based Derivatives.
Osarumwense, P. O., et al. (2013). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl
Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][7][10] –Oxazin-
4- One. International Journal of Scientific & Technology Research, 2(9), 245-251. [Link]
Joshi, S. D., et al. (2022). #104 Design, synthesis and antimicrobial activity of some novel 2-
phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. Journal of
Pharmaceutical Chemistry, 8(2), 1-14. [Link]
Al-Obaidi, A. A. M., & Al-Amery, M. H. A. (2022). Synthesis, Characterization and
Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of
Chemistry, 38(2), 375-381. [Link]
Abbas, S. Y., et al. (2010). Novel quinazolinone derivatives: Synthesis and Antimicrobial
Activity. Researcher, 2(4), 82-88. [Link]
Devi, J., et al. (2012). Synthesis, characterization and antimicrobial activity of new
quinazolin-4(3H)-one schiff base derivatives. International Journal of Pharmacy and
Pharmaceutical Sciences, 4(4), 231-236. [Link]
Al-Dhla, A. A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and
Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(14), 5363. [Link]
Pattan, S. R., et al. (2009). Antibacterial Activity of Some 3-(Arylideneamino)-2-
phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies. Indian Journal of
Pharmaceutical Sciences, 71(4), 428-432. [Link]
Al-Suwaidan, I. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of
Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of
Chemistry, 39(4). [Link]
Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods,
Interpretation, Clinical Relevance. Molecules, 26(4), 862. [Link]
Acharya, T. (2013).
Reddy, P. S. N., et al. (2012). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-
2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of the Korean Chemical
Society, 56(3), 349-354. [Link]
Ellinghaus, H. (2021).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flerova, E. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against
Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology,
epidemiology and immunobiology, 98(5), 566-575. [Link]
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
[Link]
Farag, M. M., et al. (2014). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising
anti-inflammatory and analgesic properties.
Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]
Cantón, R., et al. (2018). CLSI Methods Development and Standardization Working Group
Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical
Microbiology, 56(4), e01934-17. [Link]
Abdel-Mohsen, H. T., et al. (2013). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE
DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES.
International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 160-166. [Link]
CLSI. (2018). Performance Standards for Antimicrobial Susceptibility Testing. CLSI
supplement M100.
Kim, J., et al. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility
Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A
Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
Kumar, A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an
Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(24),
5898. [Link]
El-Hashash, M. A., et al. (2016). Synthesis of Novel 6,8-dibromo-2-(3,4-
dichlorophenyl)quinazolin-4(3H)-one Derivatives.
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Dick
White Referrals. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. tandfonline.com [tandfonline.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b186767?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2041053
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one
Derivatives – Oriental Journal of Chemistry [orientjchem.org]

3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives
[EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry
[orientjchem.org]

4. dickwhitereferrals.com [dickwhitereferrals.com]

5. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-
Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

6. Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones:
Synthesis and Preliminary QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

7. ijstr.org [ijstr.org]

8. m.youtube.com [m.youtube.com]

9. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-
ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

11. sciencepub.net [sciencepub.net]

12. ptfarm.pl [ptfarm.pl]

13. pubs.vensel.org [pubs.vensel.org]

14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

15. m.youtube.com [m.youtube.com]

16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical
Relevance - PMC [pmc.ncbi.nlm.nih.gov]

17. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of
Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to
Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC
[pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Preparation of Antimicrobial Quinazolinone Derivatives:
A Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186767#preparation-of-antimicrobial-quinazolinone-
derivatives]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

http://www.orientjchem.org/vol33no3/synthesis-characterization-and-antimicrobial-activity-of-new-2-phenylquinoline-43h-one-derivatives/
http://www.orientjchem.org/vol33no3/synthesis-characterization-and-antimicrobial-activity-of-new-2-phenylquinoline-43h-one-derivatives/
https://www.orientjchem.org/vol40no5/characterization-synthesis-and-antimicrobial-activities-of-quinazoline-derivatives-emnedaqzhoand-their-metal-ion-complexes/
https://www.orientjchem.org/vol40no5/characterization-synthesis-and-antimicrobial-activities-of-quinazoline-derivatives-emnedaqzhoand-their-metal-ion-complexes/
https://www.orientjchem.org/vol40no5/characterization-synthesis-and-antimicrobial-activities-of-quinazoline-derivatives-emnedaqzhoand-their-metal-ion-complexes/
https://www.dickwhitereferrals.com/dwr-diagnostics-laboratory/test-interpretation/interpretation-of-mics-in-antibiotic-susceptibility-testing/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10385296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10385296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149171/
http://www.ijstr.org/final-print/oct2017/Synthesis-Of-3-substituted-6-8-dibromo-2-methyl-Quinazolin-43h-one-Derivatives-Via-6-8-dibromo-2-methyl-4h-benzo-d-13-oxazin-4-one.pdf
https://m.youtube.com/watch?v=nxcU9_XyXsE
https://pmc.ncbi.nlm.nih.gov/articles/PMC4839212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4839212/
https://cmdr.ubc.ca/bobh/method/mic-determination-by-microtitre-broth-dilution-method/
https://www.sciencepub.net/researcher/research0204/13_2682_research0204_82_88.pdf
https://www.ptfarm.pl/pub/File/acta_pol_2010/2_2010/159-171.pdf
https://pubs.vensel.org/index.php/jphchem/article/view/214
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://m.youtube.com/watch?v=0xV_M6-PK0k
https://pmc.ncbi.nlm.nih.gov/articles/PMC7913839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7913839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4579109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4579109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4579109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4579109/
https://www.researchgate.net/publication/43048213_Novel_68-dibromo-43H-quinazolinone_derivatives_of_promising_anti-inflammatory_and_analgesic_properties
https://www.benchchem.com/product/b186767#preparation-of-antimicrobial-quinazolinone-derivatives
https://www.benchchem.com/product/b186767#preparation-of-antimicrobial-quinazolinone-derivatives
https://www.benchchem.com/product/b186767#preparation-of-antimicrobial-quinazolinone-derivatives
https://www.benchchem.com/product/b186767#preparation-of-antimicrobial-quinazolinone-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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